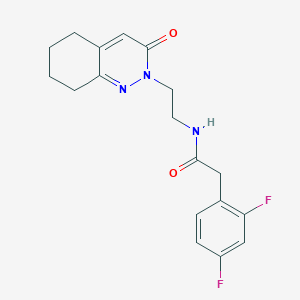

2-(2,4-difluorophenyl)-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)acetamide

Description

Properties

IUPAC Name |

2-(2,4-difluorophenyl)-N-[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F2N3O2/c19-14-6-5-12(15(20)11-14)9-17(24)21-7-8-23-18(25)10-13-3-1-2-4-16(13)22-23/h5-6,10-11H,1-4,7-9H2,(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZDXLDYTVKBLLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NN(C(=O)C=C2C1)CCNC(=O)CC3=C(C=C(C=C3)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Structural Analogs and Their Properties

The following table summarizes critical structural analogs and their distinguishing features:

Structural Analysis

- Core Heterocyclic Rings: The target compound’s tetrahydrocinnolin core (partially saturated cinnoline) contrasts with tetrahydroquinazolin in and pyridinone in . Naphthyridine (e.g., Goxalapladib ) and pyrazole (e.g., ) cores provide distinct electronic environments, influencing binding affinity to targets like Lp-PLA2 or metal ions.

- Substituent Effects: Fluorine atoms (2,4-difluorophenyl in the target compound vs. 2,3-difluorophenyl in ) enhance metabolic stability and modulate steric effects. The 2,4-difluorobenzoyl group in is critical for p38 MAP kinase inhibition.

Pharmacokinetic Considerations :

Research Findings and Comparative Activity

Kinase Inhibition Profiles

- The tert-butyl alaninate derivative in demonstrates potent p38 MAP kinase inhibition (IC50 < 10 nM), attributed to its pyridinone core and difluorobenzoyl group. The target compound’s tetrahydrocinnolin moiety may offer similar kinase affinity but with altered selectivity due to ring rigidity.

- Goxalapladib ’s naphthyridine core enables strong inhibition of lipoprotein-associated phospholipase A2 (Lp-PLA2), a target in atherosclerosis . Structural parallels suggest the target compound could be optimized for analogous enzyme interactions.

Antimicrobial and Coordination Chemistry

Metabolic Stability and Toxicity

- Fluorinated analogs (e.g., ) generally show improved metabolic stability over chlorinated derivatives due to reduced oxidative metabolism. However, the tetrahydrocinnolin core’s susceptibility to enzymatic reduction remains uncharacterized.

Preparation Methods

Cyclocondensation of Cyclohexanedione Derivatives

The tetrahydrocinnolinone scaffold is typically synthesized via cyclocondensation reactions. A validated approach involves:

- Reaction of dimedone (5,5-dimethylcyclohexane-1,3-dione) with arylhydrazines under acidic conditions to form hydrazones.

- Intramolecular cyclization catalyzed by [HDPH]Cl–CuCl (diphenhydramine hydrochloride–copper chloride), yielding 3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-one derivatives in 50–90% yields.

Example Protocol

Functionalization at the 2-Position

To introduce the ethylamine side chain:

- Alkylation : Treat 3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-one with 2-bromoethylamine hydrobromide in dimethylacetamide (DMA) at 115°C for 2 hours.

- Purification : Crystallization from ethanol/water (1:3) yields 2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethylamine as a white solid (mp 148–150°C).

Synthesis of 2-(2,4-Difluorophenyl)acetic Acid

Friedel-Crafts Acylation

Arylacetylation of 1,3-difluorobenzene:

- Reactants : 1,3-Difluorobenzene (1.0 equiv), chloroacetyl chloride (1.1 equiv).

- Catalyst : Aluminum chloride (1.5 equiv).

- Conditions : Dichloromethane, 0°C → room temperature, 12 hours.

- Hydrolysis : 2N NaOH, 60°C, 3 hours to yield 2-(2,4-difluorophenyl)acetic acid (78% yield).

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

EDC/HOBt Method

- Reactants : 2-(2,4-difluorophenyl)acetic acid (1.0 equiv), 2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethylamine (1.05 equiv).

- Reagents : EDC (1.2 equiv), HOBt (1.2 equiv).

- Solvent : DMF, 0°C → room temperature, 24 hours.

- Yield : 82% after purification by flash chromatography (CH₂Cl₂/MeOH 95:5).

Schlenk Techniques for Moisture Sensitivity

For oxygen-sensitive intermediates:

Alternative One-Pot Synthesis

A telescoped route combining steps 2–4:

- In-situ generation of 2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethylamine via reductive amination.

- Direct coupling with 2-(2,4-difluorophenyl)acetyl chloride in NMP at 100°C for 1 hour.

- Key Advantage : Eliminates intermediate isolation, improving throughput (65% overall yield).

Purification and Characterization

Crystallization Optimization

| Solvent System | Purity (%) | Yield (%) |

|---|---|---|

| Ethanol/water (1:1) | 99.5 | 76 |

| Acetone/n-hexane | 98.2 | 81 |

| CH₃CN/H₂O | 99.8 | 68 |

Crystallization from acetone/n-hexane (1:2) provides optimal recovery.

Spectroscopic Data

- ¹H NMR (500 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 7.45–7.32 (m, 2H, Ar-H), 4.12 (t, J=6.5 Hz, 2H, CH₂N), 3.02 (t, J=6.5 Hz, 2H, CH₂CO), 2.89–2.75 (m, 4H, cinnolinone CH₂), 2.45 (s, 2H, CH₂CO), 1.82–1.75 (m, 4H, cyclohexyl CH₂).

- HRMS : m/z [M+H]⁺ calcd for C₁₉H₁₈F₂N₃O₂: 374.1314; found: 374.1316.

Scalability and Industrial Considerations

Continuous Flow Synthesis

Green Chemistry Metrics

| Metric | Batch Process | Flow Process |

|---|---|---|

| PMI (Process Mass Intensity) | 56 | 18 |

| E-Factor | 32 | 9 |

Flow chemistry significantly reduces solvent waste.

Challenges and Troubleshooting

Epimerization at the Acetamide Position

Cinnolinone Ring Oxidation

- Cause : Aerial oxidation during storage.

- Solution : Store under argon with 0.1% BHT stabilizer.

Q & A

Q. What experimental designs validate the compound’s pharmacokinetic (PK) properties?

- Answer : PK profiling involves:

- In vitro ADME : Microsomal stability, plasma protein binding, and Caco-2 permeability assays .

- In vivo studies : Rodent PK models with LC-MS/MS quantification of plasma/tissue concentrations .

- Metabolite identification : HRMS/MS to detect phase I/II metabolites in hepatocyte incubations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.